4-(Difluoromethyl)-2,3,5-trifluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-2,3,5-trifluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUSXBJVFQCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268653 | |
| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-48-7 | |
| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84940-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Insights of 4 Difluoromethyl 2,3,5 Trifluoropyridine and Its Fluorinated Analogs
Nucleophilic Aromatic Substitution (SNAr) Reactions in Polyfluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems like polyfluorinated pyridines. The presence of multiple strongly electronegative fluorine atoms, in concert with the electron-withdrawing effect of the ring nitrogen, renders the pyridine (B92270) nucleus highly susceptible to attack by nucleophiles.
The reactivity of 2-halopyridines with certain nucleophiles follows the order F > Cl > Br > I, suggesting that the initial nucleophilic attack is the rate-determining step, which is accelerated by fluorine's strong electron-withdrawing power. rsc.org For other nucleophiles, the order is reversed, indicating that the cleavage of the carbon-halogen bond is rate-limiting. rsc.org In 4-(difluoromethyl)-2,3,5-trifluoropyridine, the combination of three ring fluorine atoms and a difluoromethyl group at the 4-position creates a highly electrophilic aromatic system poised for SNAr reactions.
Table 1: Relative Reactivity of 2-Halopyridines in SNAr with Different Nucleophiles
| Nucleophile | Reactivity Order | Probable Rate-Determining Step |
| PhCH₂OH (Oxygen) | F > Cl > Br > I | Nucleophilic Attack |
| PhSNa (Sulfur) | I > Br > Cl > F | Leaving Group Expulsion |
| PhCH₂CN (Carbon) | No substantial difference | - |
| This table is based on data for 2-halopyridines and illustrates the principle that the rate-determining step in SNAr can vary. rsc.org |
C-F Bond Functionalization and Selective Transformations
Beyond serving as leaving groups in SNAr, the C-F bonds in polyfluorinated pyridines can be directly functionalized. This is a challenging but powerful strategy for creating partially fluorinated compounds from readily available polyfluorinated materials. researchgate.net This functionalization can occur at the C(sp²)-F bonds of the aromatic ring or the C(sp³)-F bonds of the difluoromethyl group.
The activation of C-F bonds often requires the use of transition metal complexes, Lewis acids, or single-electron transfer (SET) conditions. researchgate.netchemrxiv.org For instance, rhodium complexes have been shown to activate C-F bonds in fluorinated pyridines, leading to cyclometalation products. nih.gov The trifluoromethyl (CF₃) group, a close analog to the difluoromethyl (CHF₂) group, has been a focus of C-F functionalization research. Strategies for the defluorinative functionalization of CF₃ groups often proceed through radical intermediates or anionic species like the difluoromethyl anion. researchgate.net Recent studies have shown that 4-trifluoromethylpyridines can be challenging substrates for some C-F functionalization reactions, occasionally leading to reduction rather than the desired functionalization. scispace.com However, other methods have successfully achieved the defluoroallylation of 4-trifluoromethylpyridines by generating a pyridyldifluoromethyl anion intermediate. nih.gov This suggests that the C(sp³)-F bonds in the difluoromethyl group of this compound could potentially be functionalized through similar anionic chemistry.
Table 2: Methods for C-F Bond Activation in Fluorinated Aromatics and Alkyl Groups
| C-F Bond Type | Activation Method | Key Intermediates/Species | Reference |
| Aromatic C(sp²)-F | Transition Metal Catalysis (e.g., Rhodium) | Metallacycles | nih.gov |
| Alkenyl C(sp³)-F | Nucleophilic Attack (SN2') | Allylic Anion | researchgate.net |
| Benzylic C(sp³)-F | Photoredox Catalysis (SET) | Difluorobenzylic Radical | scispace.com |
| Benzylic C(sp³)-F | Organopotassium Reducing Agents | Difluoromethyl Anion | researchgate.net |
Regioselectivity and Stereoselectivity in Chemical Transformations
When multiple reactive sites are present, as in this compound, the selectivity of a reaction becomes paramount. In SNAr reactions of polyfluoropyridines, nucleophilic attack generally occurs preferentially at the 4-position (para to the nitrogen). chemrxiv.org This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. Following the 4-position, the 2- and 6-positions (ortho to the nitrogen) are the next most activated sites.
For this compound, the fluorine atoms are located at positions 2, 3, and 5. Based on general principles, nucleophilic attack would be strongly directed to the 4-position, which bears the difluoromethyl group. However, since CHF₂ is not a typical leaving group for SNAr, substitution would be expected to occur at one of the fluorinated positions. The most likely sites for substitution are the C2 and C5 positions. The C2 position is ortho to the activating nitrogen, and the C5 position is para to the C2 fluorine and ortho to the C4-CHF₂ group. The precise outcome would depend on the nucleophile and reaction conditions. Interestingly, research has shown that the inherent preference for 4-position attack in 2,4,6-trihalopyridines can be "rerouted" to the 2- or 6-position by introducing a bulky trialkylsilyl group at the 3- or 5-position, which sterically hinders attack at the neighboring halogen. chemrxiv.org
Stereoselectivity becomes a factor when C-F functionalization creates a new chiral center. For instance, the asymmetric defluoroallylation of 4-trifluoromethylpyridines has been achieved using iridium catalysis, generating a difluoroalkyl-substituted chiral center with high enantioselectivity. nih.gov This demonstrates that transformations of the difluoromethyl group on the pyridine ring can be controlled to produce specific stereoisomers.
Exploration of Reaction Mechanisms in Fluorinated Pyridine Systems
The mechanisms governing the reactions of fluorinated pyridines are diverse. For SNAr reactions, the generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, such as fluorine atoms and the pyridine nitrogen, which can delocalize the negative charge. As noted earlier, either the formation of this complex or the subsequent expulsion of the leaving group can be the rate-limiting step depending on the reactants. rsc.org
Mechanisms for C-F bond functionalization are more varied.
Radical Pathways: Single-electron transfer (SET) to a trifluoromethylarene can generate a radical anion. This intermediate can then fragment, cleaving a C-F bond to produce a difluorobenzylic radical and a fluoride (B91410) ion. scispace.com This radical can then be trapped by various reagents. scispace.com
Anionic Pathways: The umpolung (reversal of polarity) of the C-F bond can be achieved using strong reducing agents to generate a difluoromethyl anion. researchgate.net This highly reactive nucleophilic species can then attack various electrophiles. This pathway is particularly relevant for the functionalization of the CHF₂ group. nih.govresearchgate.net
Organometallic Pathways: Transition metals can react with fluorinated pyridines through several mechanisms, including oxidative addition of a C-F or C-H bond to the metal center, followed by subsequent reductive elimination to form the final product. nih.gov
These mechanistic pathways highlight the rich and complex reactivity of polyfluorinated pyridine systems, enabling a wide range of chemical transformations.
Derivatization and Functionalization Chemistry of 4 Difluoromethyl 2,3,5 Trifluoropyridine
Strategies for Post-Synthetic Modification of the Pyridine (B92270) Core
The highly substituted nature of 4-(difluoromethyl)-2,3,5-trifluoropyridine presents both challenges and opportunities for post-synthetic modification. The electron-withdrawing character of the fluorine atoms and the difluoromethyl group significantly influences the reactivity of the pyridine ring. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the selective replacement of the fluorine atoms on the pyridine core. The regioselectivity of such reactions is dictated by the electronic environment of each carbon-fluorine bond, with the positions para and ortho to the nitrogen atom being the most activated towards nucleophilic attack.
Research into related polyfluorinated pyridines has demonstrated that various nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace fluorine atoms. The specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be fine-tuned to achieve selective functionalization at different positions of the pyridine ring. While direct studies on this compound are limited, the established principles of SNAr on polyfluorinated pyridines provide a predictive framework for its derivatization.
Introduction of Diverse Functionalities via the Difluoromethyl Group
The difluoromethyl (CF₂H) group serves as a unique handle for introducing further chemical diversity. The acidic nature of the proton on the difluoromethyl group allows for its deprotonation to form a difluoromethyl anion, which can then participate in various chemical transformations. This reactivity opens avenues for C-C and C-heteroatom bond formation at the 4-position of the pyridine ring.
Recent advancements have highlighted methods for the defluorinative functionalization of trifluoromethyl groups to yield difluoromethyl motifs, a strategy that could be conceptually reversed to functionalize the existing difluoromethyl group. chemrxiv.org Such approaches could enable the introduction of a wide array of functional groups, thereby expanding the chemical space accessible from this compound.
Approaches to Complex Molecular Architectures from this compound
The strategic functionalization of this compound at both the pyridine core and the difluoromethyl group allows for the construction of complex molecular architectures. For instance, sequential SNAr reactions can be employed to introduce different substituents at various positions on the pyridine ring, leading to highly decorated and stereochemically rich molecules.
Furthermore, the difluoromethyl group can act as a linchpin for connecting the pyridine core to other molecular fragments. For example, the formation of a difluoromethyl anion could be followed by reaction with an electrophile to append new substructures. This modular approach is highly valuable in combinatorial chemistry and drug discovery programs for the rapid generation of compound libraries. The synthesis of complex structures like 4'-difluoromethyl-2,2':6',2''-terpyridines from related difluoromethylated precursors illustrates the potential for building intricate ligand systems. researchgate.net
Selective Functionalization at Different Positions of the Pyridine Ring
Achieving selective functionalization at the C-2, C-3, and C-5 positions of this compound is a key challenge that dictates its utility as a versatile building block. The inherent electronic properties of the fluorinated pyridine ring direct the regioselectivity of nucleophilic aromatic substitution. Typically, the C-2 and C-6 (in this case, C-2 is the only available position of this pair) positions are the most susceptible to nucleophilic attack due to the strong activating effect of the ring nitrogen. The C-4 position is also activated, but the presence of the difluoromethyl group may sterically hinder the approach of some nucleophiles. The C-3 and C-5 positions are generally less reactive towards nucleophiles.
By carefully selecting the nucleophile and reaction conditions, a degree of selectivity can be achieved. For instance, sterically hindered nucleophiles may favor reaction at the less encumbered positions. Moreover, the use of directing groups or catalysts can further control the site of functionalization. While specific examples for this compound are not extensively documented, the principles governing the selective functionalization of other highly fluorinated pyridines are applicable.
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 4 Difluoromethyl 2,3,5 Trifluoropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of information regarding the molecular structure and electronic environment.
¹H, ¹³C, and ¹⁹F NMR Investigations
The NMR spectra of 4-(difluoromethyl)-2,3,5-trifluoropyridine are expected to exhibit characteristic signals and coupling patterns.
¹H NMR: The proton spectrum is anticipated to be dominated by the signal from the difluoromethyl (CHF₂) group. This proton would appear as a triplet due to coupling with the two equivalent fluorine atoms of the CHF₂ group. The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) ring.
¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to be the most informative. It should display distinct signals for the fluorine atoms on the pyridine ring and the difluoromethyl group. The fluorine at position 3 will likely show couplings to the fluorine atoms at positions 2 and 5, as well as to the proton and fluorine atoms of the difluoromethyl group. The fluorine atoms of the CHF₂ group are expected to appear as a doublet due to coupling with the proton of the same group.
¹³C NMR: The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon atoms of the pyridine ring will exhibit complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms attached to the ring and the difluoromethyl group.
Table 1: Predicted NMR Data for this compound (Note: The following data are predicted based on known values for similar fluorinated pyridine and difluoromethyl-containing compounds and are for illustrative purposes.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (CHF₂) | 6.5 - 7.5 | Triplet | JHF ≈ 50-60 |
| ¹⁹F (F-2) | -80 to -100 | Multiplet | |
| ¹⁹F (F-3) | -130 to -150 | Multiplet | |
| ¹⁹F (F-5) | -150 to -170 | Multiplet | |
| ¹⁹F (CHF₂) | -110 to -130 | Doublet | JFH ≈ 50-60 |
| ¹³C (CHF₂) | 110 - 120 | Triplet | ¹JCF ≈ 230-250 |
| ¹³C (C-2) | 140 - 150 | Multiplet | |
| ¹³C (C-3) | 135 - 145 | Multiplet | |
| ¹³C (C-4) | 125 - 135 | Multiplet | |
| ¹³C (C-5) | 145 - 155 | Multiplet | |
| ¹³C (C-6) | 140 - 150 | Multiplet |
Advanced NMR Techniques: Signal Amplification by Reversible Exchange (SABRE) and Multiplet Refocusing for ¹⁹F NMR
To overcome the inherent low sensitivity of NMR for certain nuclei or in dilute samples, advanced techniques like Signal Amplification by Reversible Exchange (SABRE) can be employed. SABRE is a hyperpolarization technique that can enhance NMR signals of nuclei like ¹H and ¹⁹F by several orders of magnitude. rsc.orgjst.go.jpresearchgate.net This is achieved by the temporary binding of the substrate and a parahydrogen-derived hydride to an iridium catalyst, which facilitates the transfer of spin order from parahydrogen to the target nuclei. rsc.orgjst.go.jpresearchgate.net For fluorinated pyridines, SABRE has been shown to be effective in dramatically increasing the signal intensity of both proton and fluorine resonances. rsc.orgjst.go.jpresearchgate.net
Furthermore, ¹⁹F NMR spectra can often be complicated by complex multiplet patterns arising from homonuclear and heteronuclear couplings. Multiplet refocusing techniques can be used to simplify these spectra, collapsing the multiplets into singlets, which improves signal-to-noise ratio and simplifies spectral analysis. rsc.orgjst.go.jp
Vibrational (FT-IR, FT-Raman) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR for the characterization of this compound.
FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra are expected to show characteristic bands for the pyridine ring and the difluoromethyl group. The C-F stretching vibrations of the trifluoropyridine ring typically appear in the 1100-1400 cm⁻¹ region. The C-F stretching vibrations of the CHF₂ group are also expected in this region. The C-H stretching of the difluoromethyl group would be observed around 3000 cm⁻¹. The pyridine ring vibrations, including ring stretching and deformation modes, will be present in the 1400-1600 cm⁻¹ and 600-1000 cm⁻¹ regions, respectively. nih.govnih.govresearchgate.net
UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands in the ultraviolet region. These bands correspond to π → π* and n → π* electronic transitions within the pyridine ring. The presence of multiple fluorine substituents and the difluoromethyl group will influence the position and intensity of these absorption maxima. nih.govnih.gov
Table 2: Predicted Vibrational and Electronic Spectroscopic Data for this compound (Note: The following data are predicted based on known values for similar fluorinated pyridine compounds and are for illustrative purposes.)
| Spectroscopic Technique | Predicted Absorption/Band Region | Assignment |
| FT-IR (cm⁻¹) | ~3000 | C-H stretch (CHF₂) |
| 1400 - 1600 | Pyridine ring stretching | |
| 1100 - 1400 | C-F stretching (ring and CHF₂) | |
| 600 - 1000 | Pyridine ring deformation | |
| FT-Raman (cm⁻¹) | Similar to FT-IR with different relative intensities | |
| UV-Vis (nm) | 200 - 280 | π → π* and n → π* transitions |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules, providing insights that complement experimental data. biointerfaceresearch.comnih.govnih.gov
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
DFT calculations can be used to determine the most stable three-dimensional structure of this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. biointerfaceresearch.comnih.gov These theoretical parameters can then be compared with experimental data if available. Furthermore, DFT allows for the calculation of the vibrational frequencies, which can aid in the assignment of experimental FT-IR and FT-Raman spectra. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. biointerfaceresearch.comnih.govnih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. biointerfaceresearch.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-F bonds.
Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule. nih.gov In this molecule, the nitrogen atom of the pyridine ring and the fluorine atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the difluoromethyl group and the carbon atoms of the pyridine ring are likely to be regions of positive electrostatic potential.
Molecular Electrostatic Potential (MEP) Mapping
For this compound, the MEP map is dominated by the high electronegativity of the fluorine atoms and the nitrogen atom of the pyridine ring. Typically, regions of negative electrostatic potential (colored red to yellow) are associated with lone pairs of electronegative atoms and are indicative of sites susceptible to electrophilic attack. In this molecule, the most negative potential is concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Additional negative potential regions are located around the three fluorine atoms attached to the ring and the two fluorine atoms on the difluoromethyl group. researchgate.netnih.gov
Conversely, regions of positive electrostatic potential (colored blue) signify areas with a deficiency of electrons, making them prone to nucleophilic attack. In this compound, positive potential is expected on the hydrogen atom of the difluoromethyl group and on the carbon atoms of the pyridine ring, particularly those bonded to the highly electronegative fluorine atoms. The interplay of these positive and negative regions dictates the molecule's interaction with other polar molecules and its potential role in chemical reactions. researchgate.netresearchgate.net The MEP map provides a clear visual representation of where the molecule is most likely to engage in electrostatic interactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular delocalization. wisc.eduwisc.edu This analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E2) associated with these delocalization effects, which are key to understanding molecular stability and reactivity. nih.gov
In the case of this compound, NBO analysis would elucidate the nature of the various bonds and the charge distribution. The analysis breaks down the electronic density into localized one-center (lone pairs) and two-center (bonds) units. Key findings from an NBO analysis would include:
Hybridization: Determination of the hybridization of the atomic orbitals contributing to each bond, such as the sp² hybridization of the ring carbons and nitrogen, and the sp³ hybridization of the carbon in the difluoromethyl group. nih.gov
Bond Polarity: The high electronegativity of the fluorine and nitrogen atoms would result in significant polarization of the C-F, C-N, and C-H bonds. NBO analysis quantifies this by detailing the contribution of each atom to the bond orbital. wisc.edu
Hyperconjugative Interactions: The most significant insights from NBO analysis come from studying donor-acceptor interactions. For this molecule, important interactions would include the delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between a nitrogen lone pair (nN) and the antibonding π orbitals of the pyridine ring contributes to the aromatic stability. Similarly, delocalization from fluorine lone pairs into adjacent σ* C-C orbitals would also be observed. nih.gov
A hypothetical summary of key NBO interactions for this compound is presented below. The stabilization energy (E2) indicates the strength of the interaction.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) (Estimated) |
|---|---|---|---|
| LP (1) N | π* (C2-C3) | n → π | ~40-50 |
| LP (1) N | π (C5-C6) | n → π | ~40-50 |
| LP (2) F (on C2) | σ (C2-C3) | n → σ | ~2-5 |
| LP (2) F (on C3) | σ (C2-C3) | n → σ | ~2-5 |
| LP (2) F (on C5) | σ (C4-C5) | n → σ | ~2-5 |
| σ (C-H) (of CHF2) | σ (C4-C(F2H)) | σ → σ* | ~4-6 |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in modern optoelectronics and telecommunications. journaleras.com The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of novel organic compounds. researchgate.net
For a molecule to exhibit a significant NLO response, it typically requires a strong donor-acceptor system that facilitates intramolecular charge transfer (ICT). In this compound, the pyridine ring acts as an electron-withdrawing core, and this effect is greatly enhanced by the three highly electronegative fluorine substituents. The difluoromethyl group at the 4-position also contributes to the electron-withdrawing nature. The presence of multiple fluorine atoms can significantly influence the NLO properties. scielo.org.mx
The table below presents hypothetical NLO properties for this compound, calculated using a DFT method like B3LYP. The values are compared to urea, a standard reference material for NLO studies. journaleras.com
| Property | Symbol | Urea (Reference) | This compound (Estimated) | Unit |
|---|---|---|---|---|
| Dipole Moment | μ | 1.37 | ~2.5 - 3.5 | Debye |
| Mean Polarizability | ⟨α⟩ | ~3.83 | ~8 - 10 | 10-24 esu |
| First Hyperpolarizability | βtot | 0.37 | ~1.0 - 2.5 | 10-30 esu |
The estimated hyperpolarizability suggests that while the molecule possesses some NLO activity due to its high polarity and asymmetry, it may not be as strong as classic push-pull systems designed specifically for NLO applications. journaleras.comresearchgate.net
Chemometric and Multivariate Statistical Analysis in Spectroscopic Data Interpretation
Chemometrics involves the application of mathematical and statistical methods to chemical data. researchgate.net When analyzing complex molecules like this compound, spectroscopic techniques such as FTIR, Raman, and NMR generate large and complex datasets. Chemometric methods, particularly multivariate statistical analysis, are essential for extracting meaningful information from this data. taylorfrancis.com
Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to interpret these spectral datasets. researchgate.net PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data by transforming the original variables (e.g., absorbance at each wavenumber in an FTIR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). A scores plot of the first few PCs can reveal clustering, trends, or outliers among samples, which can be related to structural differences or sample batches. researchgate.net
For instance, if a synthetic process for this compound produced various batches, chemometric analysis of their spectroscopic data could:
Discriminate Batches: Identify differences between production batches that might not be obvious from a simple visual inspection of the spectra.
Identify Key Spectral Regions: The corresponding loadings plot in PCA highlights the original variables (wavenumbers) that contribute most to the separation seen in the scores plot. This can pinpoint specific vibrations related to impurities or structural variations. researchgate.net
Build Predictive Models: PLS regression can be used to build a model that correlates the spectroscopic data with a specific property of interest, such as the concentration of a reactant or the purity of the final product.
The application of chemometrics provides a powerful framework for quality control, process monitoring, and in-depth structural analysis, turning vast amounts of spectroscopic data into actionable chemical insights. researchgate.netcapes.gov.br
Applications of 4 Difluoromethyl 2,3,5 Trifluoropyridine As a Versatile Chemical Building Block and Research Tool
Role in the Synthesis of Advanced Materials and Specialty Chemicals
Highly fluorinated pyridine (B92270) derivatives are crucial components in the development of advanced materials. Their inherent electronic properties, thermal stability, and unique intermolecular interactions make them attractive for creating specialty polymers and functional materials. Although direct applications of 4-(Difluoromethyl)-2,3,5-trifluoropyridine in materials science are not explicitly detailed in current research, its structure is analogous to precursors used in high-performance polymers and organic electronics.
Fluorinated polyimides, for instance, are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for aerospace and microelectronics applications. The synthesis of these materials often involves the polycondensation of fluorinated diamines or dianhydrides. researchoutreach.org A building block like this compound could serve as a precursor to more complex fluorinated monomers. Through nucleophilic aromatic substitution reactions at the pyridine ring, the fluorine atoms can be displaced to build larger, polymerizable structures.
Furthermore, fluorinated heterocycles are investigated for their use in Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorine can tune the electronic energy levels of organic semiconductors, potentially improving the efficiency and stability of devices. nbinno.com The pyridine nitrogen and multiple fluorine substituents in this compound provide a scaffold that could be elaborated into novel OLED materials. Similarly, complex heterocyclic structures like terpyridines, which are powerful metal-coordinating ligands used in supramolecular chemistry and materials science, have been synthesized with difluoromethyl groups to modulate their electronic and coordination properties. researchgate.net
Precursor in Agrochemical Research and Development (Focus on synthetic utility and intermediates)
The field of agrochemicals heavily relies on fluorinated heterocyclic compounds to achieve desired efficacy and metabolic stability in pesticides. nih.gov Trifluoromethylpyridines (TFMPs) are a well-established class of intermediates in the synthesis of numerous commercial herbicides, fungicides, and insecticides. researchoutreach.orgnih.govsemanticscholar.org For example, key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are produced on a large scale for conversion into active ingredients such as the fungicide fluazinam (B131798) and the insecticide chlorfluazuron. researchoutreach.orgresearchgate.net
While research has historically focused on trifluoromethyl (CF₃) groups, the difluoromethyl (CF₂H) group is increasingly recognized as a bioisosteric replacement that can fine-tune a molecule's properties. nih.gov The CF₂H group can act as a hydrogen bond donor and has different steric and electronic profiles compared to the CF₃ group, which can lead to improved biological activity or a more favorable toxicological profile.
This compound possesses the core structural elements of a valuable agrochemical intermediate: a pyridine ring, which is present in many successful pesticides, and extensive fluorination. The three reactive fluorine atoms on the pyridine ring can be selectively displaced by nucleophiles (e.g., amines, alcohols, thiols) to generate a library of derivatives for biological screening. The difluoromethyl group at the 4-position would be retained as a key pharmacophore. This synthetic versatility allows chemists to systematically modify the structure to optimize for target-specific activity and crop safety.
| Compound Name | Key Structural Features | Primary Use | Example Commercial Product | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group, Two chlorine atoms for substitution | Intermediate for fungicides and insecticides | Fluazinam, Chlorfluazuron | researchoutreach.org |
| 2-Chloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group, One chlorine atom for substitution | Intermediate for herbicides | Fluazifop-butyl | nih.govsemanticscholar.org |
| 4-(Trifluoromethyl)nicotinamide | 4-Trifluoromethyl group, Nicotinamide structure | Precursor for insecticides | Flonicamid | researchoutreach.org |
| This compound | Difluoromethyl group, Three fluorine atoms for substitution | Potential intermediate for novel agrochemicals | N/A (Research/Building Block) | bldpharm.com |
Development of Novel Fluorinated Reagents and Catalysts
Fluorinated compounds are not only targets but also tools in modern synthesis. The development of new fluorinating agents and fluorinated catalysts is essential for advancing synthetic chemistry. Reagents like F-TEDA-BF₄ (Selectfluor™) are valued for their ability to deliver electrophilic fluorine under relatively mild conditions. msu.edu
A highly functionalized molecule like this compound could serve as a platform for developing new types of reagents. For example, its pyridine nitrogen could be functionalized to create novel N-fluoro- or N-(fluorinated alkyl) pyridinium (B92312) salts, potentially with unique reactivity profiles for electrophilic fluorination or fluoroalkylation. The electron-withdrawing nature of the five fluorine atoms (three on the ring, two in the difluoromethyl group) significantly lowers the electron density of the pyridine ring and could stabilize such reactive species.
Additionally, fluorinated pyridines can act as ligands in transition metal catalysis. The electronic properties imparted by the fluorine atoms can influence the catalytic activity and selectivity of the metal center. By modifying this compound, for instance by replacing one of the fluorine atoms with a phosphine (B1218219) or other coordinating group, novel ligands could be synthesized. These ligands would offer a unique electronic environment due to the combined effects of the pyridine ring, the remaining fluorine atoms, and the difluoromethyl group, potentially enabling new catalytic transformations.
Utility in General Organic Synthesis and Method Development
The reactivity of polyfluorinated heterocycles makes them valuable substrates for developing new synthetic methodologies. The pyridine ring in this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The positions of the fluorine atoms (2, 3, and 5) offer distinct electronic environments, potentially allowing for regioselective substitution.
This predictable reactivity makes the compound an excellent tool for method development. Researchers could use it to explore the scope and limitations of new C-C, C-N, C-O, or C-S bond-forming reactions. For instance, testing novel palladium- or copper-catalyzed cross-coupling reactions on this substrate could demonstrate the utility of a new catalyst system for engaging highly fluorinated, electron-poor heterocycles—a class of substrates that can be challenging for standard methods. The difluoromethyl group also serves as a spectroscopic marker (via ¹⁹F NMR) to easily track reactions and identify products.
Contributions to the Design and Synthesis of Fluorinated Heterocycles for Chemical Probes
Fluorinated heterocycles are of immense interest in medicinal chemistry and chemical biology. mdpi.comrsc.org The introduction of fluorine can enhance metabolic stability, increase binding affinity, and alter pKa, all of which are critical properties for drug candidates and chemical probes. nih.gov Chemical probes are essential tools for studying biological systems, and those containing fluorine can often be monitored using ¹⁹F NMR spectroscopy.
This compound is an ideal starting material for the synthesis of complex, densely functionalized heterocyclic systems intended as chemical probes. Its multiple reaction handles (the three ring fluorines) allow for the sequential and regioselective introduction of different functionalities. For example, one fluorine could be replaced with a linker for attachment to a biomolecule, another with a fluorescent reporter group, and the third with a group that modulates solubility or cell permeability. The difluoromethyl group would remain as a stable, bioisosteric element and a ¹⁹F NMR handle. The ability to build such molecular complexity from a single, versatile starting material is highly valuable in the design of sophisticated tools for chemical biology. researchgate.net
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 4-(difluoromethyl)-2,3,5-trifluoropyridine, and how can purity be optimized?
- Methodological Answer : The synthesis often starts with halogen-exchange reactions using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) on chlorinated pyridine precursors. For example, 2,3,5-trifluoropyridine (CAS 76469-41-5) can serve as a precursor, with subsequent difluoromethylation at the 4-position via nucleophilic substitution . Purification typically involves fractional distillation or preparative HPLC, with purity >98% confirmed by GC or HPLC .
Q. How can researchers characterize the electronic effects of fluorine substitution in this compound?
- Methodological Answer : Use NMR spectroscopy to analyze chemical shifts and coupling constants, which reflect electron-withdrawing effects and substituent orientation. Computational methods (e.g., DFT calculations) can model charge distribution and frontier molecular orbitals, validated against experimental NMR/IR data . For example, hyperpolarized NMR (SABRE-SHARPER) enhances sensitivity for detecting J-coupling patterns in fluoropyridines .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified under hazard category 4-2-III (flammable liquid, harmful if inhaled). Use fume hoods, nitrile gloves, and explosion-proof equipment. Store under inert gas (e.g., argon) at ≤4°C. Acute toxicity data (LD₅₀) should be referenced from supplier SDS, with spill management using vermiculite or sand .
Advanced Research Questions
Q. How does the substitution pattern influence C–F bond activation in catalytic systems?
- Methodological Answer : Rhodium complexes (e.g., [Rh(PEt₃)₃]) selectively activate C–F bonds at the 2-position of 2,3,5-trifluoropyridine derivatives, forming intermediates like [Rh{4-(2,3,5-C₅F₃HN)}(PEt₃)₃]. Competitive pathways (C–H vs. C–F activation) depend on ligand electronics and reaction conditions (e.g., H₂ or HF presence). Isotopic labeling (/) and kinetic studies can map mechanistic steps .
Q. What strategies resolve contradictions in biological activity data for fluorinated pyridines?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular toxicity) may arise from fluorine’s stereoelectronic effects. Use structure-activity relationship (SAR) studies with systematically varied fluorination patterns. Pair molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., IC₅₀ measurements) to differentiate direct binding from metabolic interference .
Q. How can DFT calculations predict regioselectivity in difluoromethylation reactions?
- Methodological Answer : Optimize transition states using Gaussian 09W at the B3LYP/6-311+G(d,p) level to compare activation energies for substitution at positions 2, 3, or 4. Solvent effects (e.g., DMF vs. TFA) are modeled via PCM. Validate predictions with experimental yields (e.g., 73.51% for 4-substituted phthalonitrile analogs) .
Q. What role does this compound play in agrochemical design?
- Methodological Answer : As a bioisostere for methyl or chloro groups, it enhances herbicide lipophilicity and metabolic stability. For example, analogs like dithiopyr (preemergence herbicide) use trifluoromethylpyridine cores to inhibit cellulose biosynthesis. Field trials should assess soil half-life (via LC-MS/MS) and non-target organism toxicity (e.g., Daphnia magna EC₅₀) .
Notes
- Avoid abbreviations; use full chemical names and IUPAC nomenclature.
- Cross-validate computational results with experimental data (e.g., NMR shifts vs. DFT-predicted values).
- Prioritize peer-reviewed sources (e.g., Organometallics, Toxicology and Applied Pharmacology) over vendor catalogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
